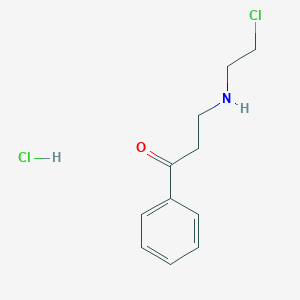

3-((2-Chloroethyl)amino)-1-phenylpropan-1-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2-Chloroethyl)amino)-1-phenylpropan-1-one hydrochloride is a compound useful in organic synthesis . It is an off-white solid .

Molecular Structure Analysis

The molecular formula of 3-((2-Chloroethyl)amino)-1-phenylpropan-1-one hydrochloride is C5H13Cl2NO . Its molecular weight is 174.06900 .Chemical Reactions Analysis

While specific chemical reactions involving 3-((2-Chloroethyl)amino)-1-phenylpropan-1-one hydrochloride are not detailed in the literature, similar compounds such as 2-chloroethylamine are used in gas chromatography and can undergo reactions with thionyl chloride .Mechanism of Action

Target of Action

The primary target of 3-((2-Chloroethyl)amino)-1-phenylpropan-1-one hydrochloride is DNA, specifically the guanine base . This compound belongs to the class of nitrogen mustard alkylating agents . Alkylating agents are known to interact with DNA and cause modifications, which can lead to cell death.

Mode of Action

3-((2-Chloroethyl)amino)-1-phenylpropan-1-one hydrochloride interacts with its target, DNA, by forming covalent bonds. Specifically, it binds at the N7 position of guanine and induces inter-strand cross-links in DNA . This disrupts DNA synthesis or transcription, thereby inhibiting the replication of cancer cells .

Biochemical Pathways

The action of 3-((2-Chloroethyl)amino)-1-phenylpropan-1-one hydrochloride affects the DNA replication pathway. By inducing cross-links in DNA, it prevents the normal unwinding and separation of the DNA strands, which is a crucial step in DNA replication. This results in the inhibition of cell division and eventually leads to cell death .

Pharmacokinetics

Similar compounds, such as melphalan, have been shown to have a bioavailability of 25–89% when taken orally . The compound is metabolized via hydrolysis to inactive metabolites and is excreted through the kidneys . The half-life of similar compounds is approximately 1.5 ± 0.8 hours .

Result of Action

The result of the action of 3-((2-Chloroethyl)amino)-1-phenylpropan-1-one hydrochloride is the inhibition of cell division and the induction of cell death. By disrupting DNA synthesis and transcription, the compound prevents the replication of cancer cells, leading to their death .

Action Environment

The action of 3-((2-Chloroethyl)amino)-1-phenylpropan-1-one hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of hydrolysis of the compound . In a neutral environment, the hydrolysis is slower compared to an alkaline environment . Therefore, the efficacy and stability of the compound can vary depending on the pH of the environment.

properties

IUPAC Name |

3-(2-chloroethylamino)-1-phenylpropan-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO.ClH/c12-7-9-13-8-6-11(14)10-4-2-1-3-5-10;/h1-5,13H,6-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDJWDPKTKRZIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCNCCCl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Chloroethyl)amino]-1-phenylpropan-1-one hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2422395.png)

![2-(2,5-Dimethylphenyl)-4-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2422404.png)

![tert-Butyl 1-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2422407.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B2422412.png)

![3-(4-chlorophenyl)-N-cyclopropyl-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2422415.png)